molecular formula C8H8ClNO B590761 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 126053-15-4

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B590761
CAS No.: 126053-15-4
M. Wt: 169.608
InChI Key: OXHBZGCVWSXMNS-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with the molecular formula C8H8ClNO It is characterized by a cyclopenta[b]pyridine core structure, which is a bicyclic system containing both a pyridine and a cyclopentane ring

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol are currently unknown. This compound is a derivative of cyclopenta[b]pyridine, which is a structural fragment of various alkaloids

Mode of Action

Cyclopenta[b]pyridine derivatives have been found to exhibit a wide spectrum of biological activities , suggesting that they may interact with their targets in a variety of ways to induce changes in cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclization steps . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like manganese dioxide or tert-butyl hydroperoxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the chloro and hydroxyl substituents.

    4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Similar structure but without the hydroxyl group.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is unique due to the presence of both chloro and hydroxyl substituents, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4,7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBZGCVWSXMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719219
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126053-15-4
Record name 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of intermediate 11 (0.0031 mol), N,N-diisopropylethylamine (0.0028 mol), 4-bromopyridine hydrochloride (0.0034 mol) in acetonitrile (20 ml) was heated at 65° C. for 6 hours. Potassium carbonate 10% and EtOAc were added. The reaction mixture was extracted, the organic layer was separated, dried over MgSO4, filtered and concentrated. The residue (1.3 g) was purified by column chromatography over silica gel (eluent 95/5/0.5 DCM/MeOH/NH4OH). Two fractions were collected and the solvent was evaporated to give 60 mg of compound 3 and 80 mg of F2. The residue F2 (80 mg) was purified by supercritical fluid chromatography (AMINO column 150×21.2 mmm) eluent: MeOH/CO2 30/70). The pure fractions were collected and the solvent was evaporated, yielding 43 mg of compound 2.
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